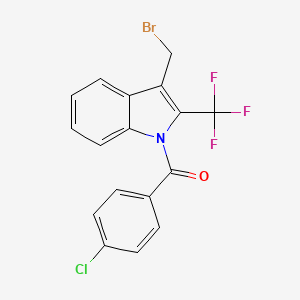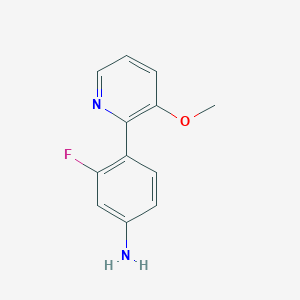![molecular formula C6H4ClN3O B13926540 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a chloro substituent and a fused pyrrolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.
Chlorination: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and amines are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as purine nucleoside phosphorylase (PNP), making it a candidate for developing new drugs for autoimmune diseases and cancer.
Biological Research: The compound’s ability to inhibit specific enzymes and receptors makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PNP inhibitor, it competes with natural substrates for binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to selective cytotoxicity in certain cell types, such as T-cells, making it a potential immunosuppressive agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer, antibacterial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is unique due to its specific chloro substituent and its ability to inhibit PNP selectively. This selectivity makes it a valuable compound for developing targeted therapies with minimal off-target effects.
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
4-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-4)9-6(11)10-5/h1-2,8H,(H,9,10,11) |
InChI-Schlüssel |
YOGXYHZEIUSFKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(NC(=O)N=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)

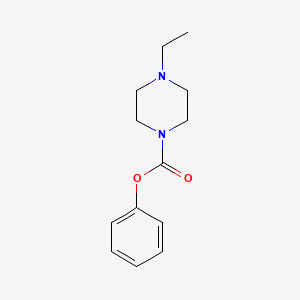

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

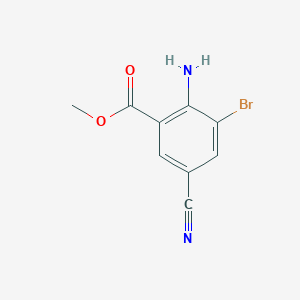
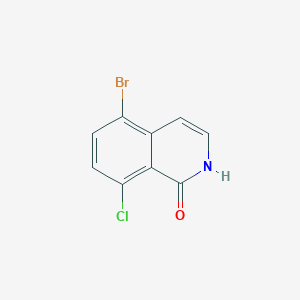
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
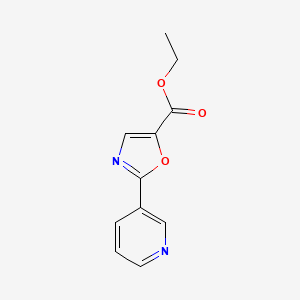
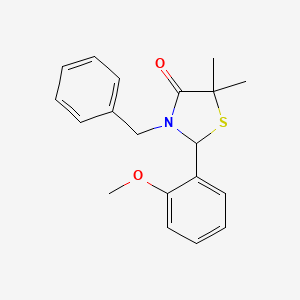
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
